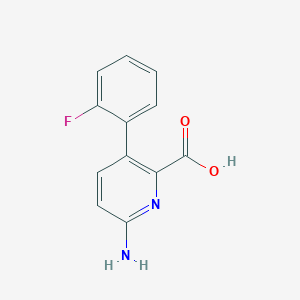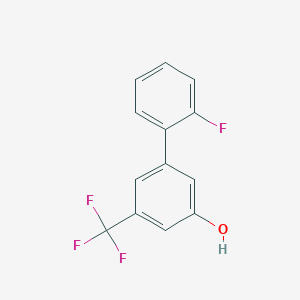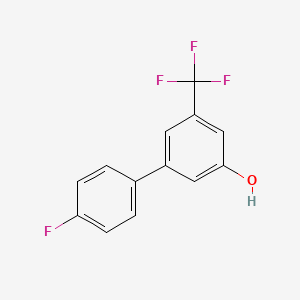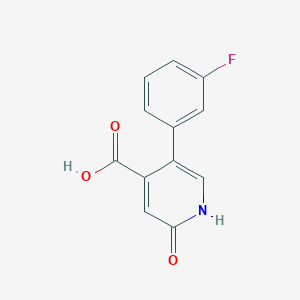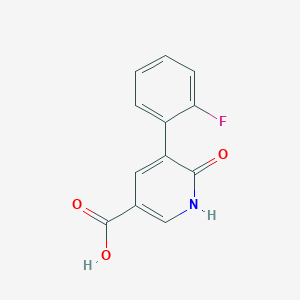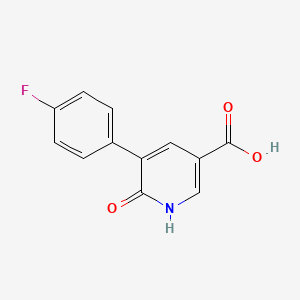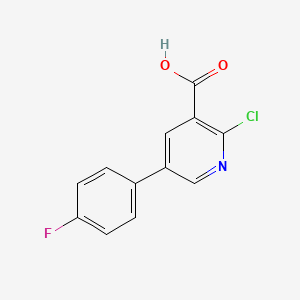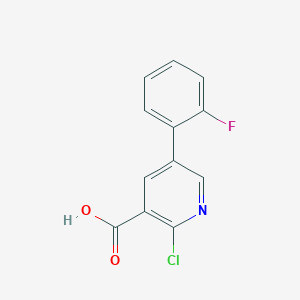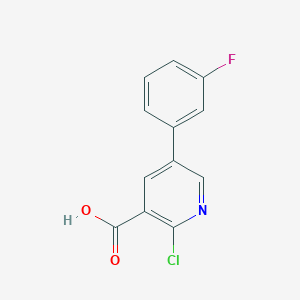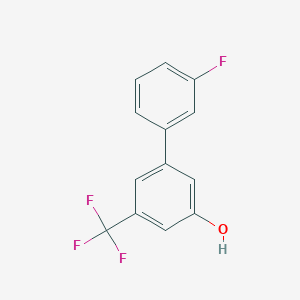
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 227.16 g/mol and a melting point of 45-50°C. This compound is used in laboratory experiments to study its biochemical and physiological effects, and its mechanism of action.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is widely used in scientific research. It has been used in studies on the effects of chemical compounds on the body, such as in the study of drug metabolism and pharmacokinetics. It has also been used in studies of the effects of chemical compounds on the environment, such as in the study of environmental pollutants. In addition, it has been used in studies of the effects of chemical compounds on the nervous system, such as in the study of neurotransmitters.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, it is believed to interfere with the metabolism of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, studies have shown that it can inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, it has been shown to interfere with the metabolism of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the production of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its high purity, and its ability to be easily synthesized. The limitations of using this compound in laboratory experiments include its potential to interfere with the metabolism of certain drugs and other compounds, as well as its potential to interfere with the metabolism of certain neurotransmitters.
Direcciones Futuras
The future directions for research on 5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, include further studies on its potential to interfere with the metabolism of drugs and other compounds, as well as its potential to interfere with the metabolism of certain neurotransmitters. In addition, further research is needed to determine its potential to be used in the treatment of various diseases and conditions, such as cancer and Alzheimer’s disease. Finally, further research is needed to determine its potential to be used as an environmental pollutant.
Métodos De Síntesis
5-(3-Fluorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide. In this case, the alkyl halide is 3-fluorophenyl trifluoromethyl bromide and the alkoxide is sodium phenoxide. The reaction occurs in the presence of anhydrous potassium carbonate as the base and acetic anhydride as the solvent. The product is then extracted with ethyl acetate and purified by distillation.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZOFFWXIIQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673431 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214356-06-5 |
Source


|
| Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


